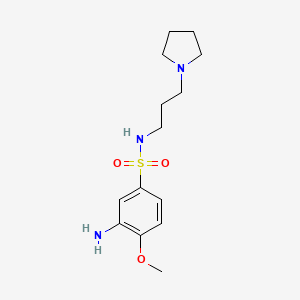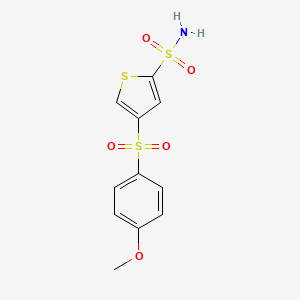![molecular formula C13H21N3O B15357988 [5-Amino-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B15357988.png)
[5-Amino-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-Amino-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol: . It is characterized by the presence of an amino group (-NH2) attached to the benzene ring, a methanol group (-CH2OH) attached to the benzene ring, and a 4-methyl-1,4-diazepan-1-yl group attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including reductive amination, nucleophilic substitution, and reduction reactions. One common method involves the reductive amination of 5-nitro-2-(4-methyl-1,4-diazepan-1-yl)phenylmethanol, followed by reduction to obtain the final product.
Industrial Production Methods
In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically involves the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical reactions.
化学反应分析
Types of Reactions
The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed
Oxidation: : The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction reactions typically result in the formation of amines or alcohols.
Substitution: : Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
科学研究应用
The compound has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it can serve as a probe for studying biological processes. In industry, it can be used in the production of various chemical products.
作用机制
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The amino group and methanol group can form hydrogen bonds with biological targets, leading to modulation of biological processes. The 4-methyl-1,4-diazepan-1-yl group can interact with enzymes and receptors, influencing their activity.
相似化合物的比较
The compound can be compared with other similar compounds, such as 5-chloro-2-(4-methyl-1,4-diazepan-1-yl)phenylmethanol and 2-(4-methyl-1,4-diazepan-1-yl)ethanol . These compounds share similar structural features but differ in the presence of substituents on the benzene ring, which can affect their chemical properties and biological activities.
属性
分子式 |
C13H21N3O |
|---|---|
分子量 |
235.33 g/mol |
IUPAC 名称 |
[5-amino-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol |
InChI |
InChI=1S/C13H21N3O/c1-15-5-2-6-16(8-7-15)13-4-3-12(14)9-11(13)10-17/h3-4,9,17H,2,5-8,10,14H2,1H3 |
InChI 键 |
AZXZYOFQQRSPAL-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(CC1)C2=C(C=C(C=C2)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Butyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B15357916.png)
![4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357918.png)
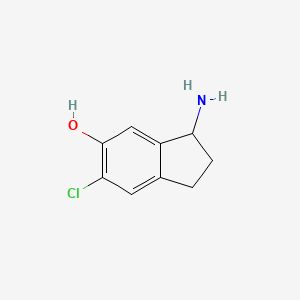

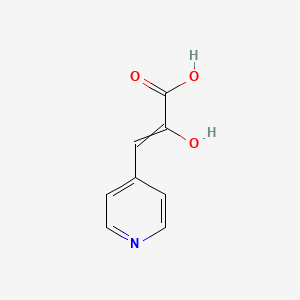
![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)
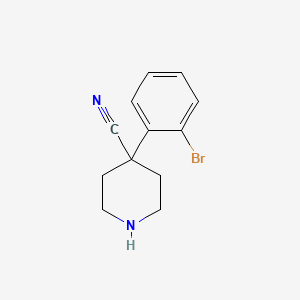
![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)
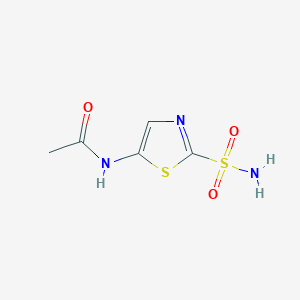
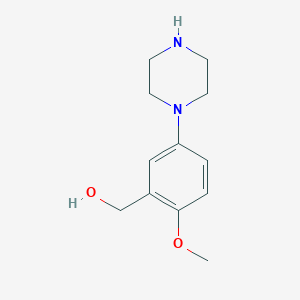
![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
